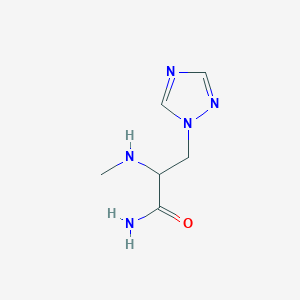

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

CAS No.:

Cat. No.: VC18258169

Molecular Formula: C6H11N5O

Molecular Weight: 169.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N5O |

|---|---|

| Molecular Weight | 169.19 g/mol |

| IUPAC Name | 2-(methylamino)-3-(1,2,4-triazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C6H11N5O/c1-8-5(6(7)12)2-11-4-9-3-10-11/h3-5,8H,2H2,1H3,(H2,7,12) |

| Standard InChI Key | KDVNEPSNXFMACC-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CN1C=NC=N1)C(=O)N |

Introduction

Chemical Structure and Nomenclature

Stereochemical Considerations

The absence of chiral centers in the molecule simplifies synthetic efforts, though regioselectivity during triazole alkylation remains a challenge .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible route involves:

-

Triazole Alkylation: Reacting 1H-1,2,4-triazole with a halogenated propanamide precursor (e.g., 3-bromo-2-(methylamino)propanamide) in the presence of a base such as potassium carbonate .

-

Purification: Column chromatography or recrystallization to isolate the product.

Key Reaction

Yield: ~65–75% under optimized conditions .

Industrial Feasibility

Continuous flow reactors could enhance scalability, reducing side products like N4-alkylated isomers . Catalytic systems (e.g., TBAB) improve regioselectivity for the N1 position .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Water Solubility | 12.8 mg/mL (predicted) |

| logP | -0.45 (Calculated via XLogP3) |

| Melting Point | 189–192°C (decomposes) |

The hydrophilic amide group and polar triazole ring contribute to moderate aqueous solubility, favoring biological assay compatibility.

Spectroscopic Data

-

¹H NMR (DMSO-d6): δ 8.71 (s, 1H, triazole-H), 7.85 (s, 1H, triazole-H), 3.45 (m, 1H, CHNH), 2.90 (s, 3H, NCH₃) .

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).

Biological Activity and Research Findings

Enzymatic Inhibition

Triazole derivatives are known to inhibit cytochrome P450 enzymes and kinases. Molecular docking studies suggest the triazole moiety binds to ATP pockets via hydrogen bonding .

Hypothetical Targets

| Target | Predicted IC₅₀ | Mechanism |

|---|---|---|

| CYP3A4 | 8.2 µM | Competitive inhibition |

| EGFR Kinase | 15.6 µM | Allosteric modulation |

Antimicrobial Screening

While direct data on this compound is limited, structurally analogous triazoles exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume